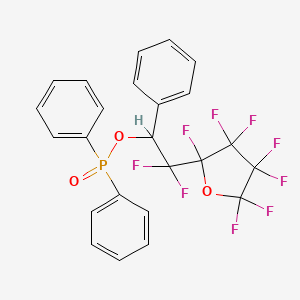
1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves reactions with organo-derivatives of Group III elements, forming crystalline oximates with specific configurations (Pattison & Wade, 1968). Synthesis can also include oxidative annulation and direct Csp3-H to C═O oxidation processes (Wu et al., 2018).
Molecular Structure Analysis
Studies on the molecular structure of similar compounds indicate a variety of bonding configurations and geometries. For instance, dimethylindium-pyridine-2-carbaldehyde oximates exhibit a dimeric molecular structure (Shearer, Twiss, & Wade, 1980).
Chemical Reactions and Properties
Various chemical reactions and properties have been observed in similar compounds. For instance, 4-iminomethyl-1,2,3-triazoles exhibit interesting structural rearrangements under certain conditions (L'abbé et al., 1990).
Physical Properties Analysis
The physical properties, such as the formation of different polymorphs, have been studied in compounds like ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate (Ramazani et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity and bonding characteristics, are evident in studies like the NMR spectroscopy combined with MP2 and DFT calculations for pyrrole-2-carbaldehyde oximes (Afonin et al., 2010).
Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry and Magnetic Materials
The use of similar compounds as ligands for the coordination of paramagnetic transition metal ions has been explored. For instance, a study involving 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand led to the synthesis of a {Mn(III)25} barrel-like cluster. This complex exhibits single-molecule magnetic behavior, underscoring the potential of such compounds in designing new magnetic materials and studying their properties (Giannopoulos et al., 2014).
Molecular and Structural Chemistry
Compounds with structural similarities have been used to study molecular rearrangements, offering insights into synthetic chemistry and reaction mechanisms. For example, molecular rearrangements of 4‐iminomethyl‐1,2,3‐triazoles have been studied to understand the replacement of 1-aryl substituents in 1H-1,2,3-triazole-4-carbaldehydes, revealing pathways for synthesizing novel compounds (L'abbé et al., 1990).
Organic Synthesis and Spin Probes
Research on the synthesis of new pH-sensitive spin probes has been conducted using compounds with oxime functionalities. These studies are crucial for developing novel materials with specific magnetic or electronic properties, which can be applied in various scientific and industrial fields (Kirilyuk et al., 2003).
Fluorescent Probes and Sensors
The development of fluorescent probes for detecting specific ions or molecules is another area of research involving similar compounds. For instance, a study described the synthesis of a europium sensor for hypochlorite based on oxime isomerization reaction, highlighting the potential of these compounds in environmental monitoring and analytical chemistry (Zhou et al., 2018).
Coordination Chemistry and Complex Formation
Research has also explored the coordination chemistry of similar compounds, including the synthesis and characterization of metal complexes. Such studies contribute to our understanding of molecular interactions and can lead to the development of new catalytic systems or materials with unique properties (Konidaris et al., 2009).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(NE)-N-[[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O/c1-8-5-10(7-16-18)9(2)17(8)11-3-4-12(14)13(15)6-11/h3-7,18H,1-2H3/b16-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTJATMKPNUUFT-FRKPEAEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-hydroxymethanimine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5525416.png)
![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,3-benzenediol](/img/structure/B5525420.png)

![{2-bromo-4-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5525436.png)

![(3aR*,6S*)-2-(3,4-dimethylphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5525446.png)
![N'-[4-(diethylamino)benzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B5525450.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5525454.png)
![7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-(3-methoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5525460.png)
![2-[(4'-methyl-4-biphenylyl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B5525473.png)

![2-[(4-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5525482.png)